molecular formula C10H12N2O2 B11810007 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one

Cat. No.: B11810007
M. Wt: 192.21 g/mol
InChI Key: AGUIWJNPGFYTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazole family, which is known for its broad range of biological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one can be achieved through several synthetic routes. One common method involves the Van Leusen Imidazole Synthesis, which allows the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC) . This reaction can be expanded to a two-step synthesis where the aldimine is generated in situ by condensation of an amine with an aldehyde.

Industrial Production Methods

Industrial production methods for this compound typically involve multicomponent reactions and condensation reactions. These methods are advantageous due to their efficiency and the ability to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various biomolecules and influencing their activity. This interaction can lead to changes in cellular processes, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

7-(cyclopropanecarbonyl)-1,2,3,6-tetrahydropyrrolo[1,2-a]imidazol-5-one

InChI

InChI=1S/C10H12N2O2/c13-8-5-7(9(14)6-1-2-6)10-11-3-4-12(8)10/h6,11H,1-5H2

InChI Key

AGUIWJNPGFYTJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C3NCCN3C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.